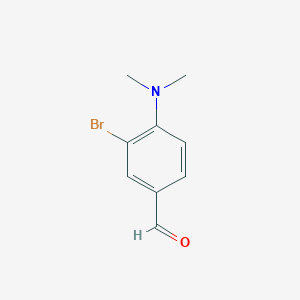
3-ブロモ-4-(ジメチルアミノ)ベンズアルデヒド
概要
説明
3-Bromo-4-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO. It is a substituted benzaldehyde, where the benzene ring is substituted with a bromine atom at the 3-position and a dimethylamino group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
科学的研究の応用
3-Bromo-4-(dimethylamino)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Material Science: It is used in the preparation of functional materials, such as dyes and polymers.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-4-(dimethylamino)benzaldehyde can be synthesized through several methods:
Bromination of 4-(dimethylamino)benzaldehyde: This method involves the bromination of 4-(dimethylamino)benzaldehyde using bromine or a brominating reagent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.
Formylation of 3-bromo-4-(dimethylamino)benzene: This method involves the formylation of 3-bromo-4-(dimethylamino)benzene using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for 3-Bromo-4-(dimethylamino)benzaldehyde typically involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in reactors with precise temperature and pressure control, followed by purification steps such as recrystallization or distillation .
化学反応の分析
Types of Reactions
3-Bromo-4-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminium hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: 3-Bromo-4-(dimethylamino)benzoic acid.
Reduction: 3-Bromo-4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-Bromo-4-(dimethylamino)benzaldehyde involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by forming covalent bonds with the active site residues.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Chemical Reactivity: Its aldehyde group can form Schiff bases with amines, which can further undergo various chemical transformations.
類似化合物との比較
3-Bromo-4-(dimethylamino)benzaldehyde can be compared with other similar compounds:
4-(Dimethylamino)benzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4-methoxybenzaldehyde: Contains a methoxy group instead of a dimethylamino group, leading to different electronic and steric effects.
3-Bromo-4-nitrobenzaldehyde: Contains a nitro group, making it more electron-withdrawing and reactive in nucleophilic substitution reactions.
These comparisons highlight the unique reactivity and applications of 3-Bromo-4-(dimethylamino)benzaldehyde in various fields of research and industry.
特性
IUPAC Name |
3-bromo-4-(dimethylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOYSIGIEVHTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205028 | |
| Record name | Benzaldehyde, 3-bromo-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56479-63-1 | |
| Record name | 3-Bromo-4-(dimethylamino)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56479-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-bromo-4-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056479631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56479-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-bromo-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


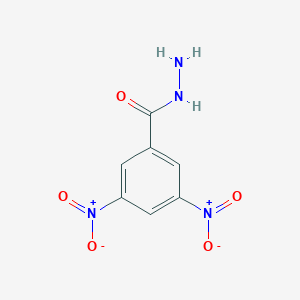

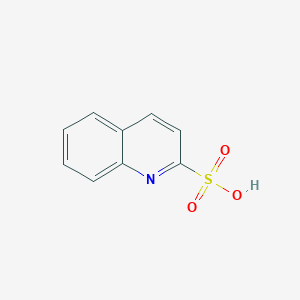
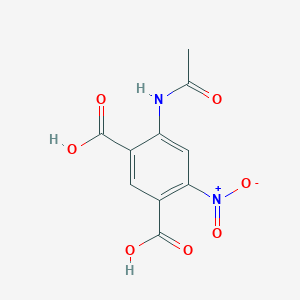


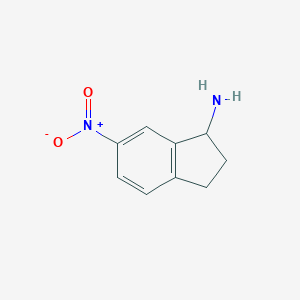
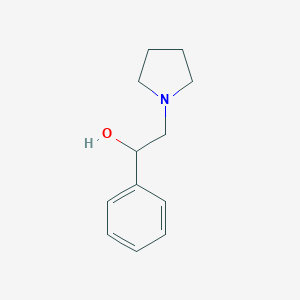
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)



